molecular formula C38H76O3 B12567167 2-Octyldodecyl 2-hydroxyoctadecanoate CAS No. 308122-33-0

2-Octyldodecyl 2-hydroxyoctadecanoate

Cat. No.: B12567167
CAS No.: 308122-33-0
M. Wt: 581.0 g/mol
InChI Key: WRDHXQANVRNOEN-UHFFFAOYSA-N
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Description

2-Octyldodecyl 2-hydroxyoctadecanoate is a chemical compound with the molecular formula C38H76O3. It is a long-chain ester derived from octyldodecanol and hydroxyoctadecanoic acid. This compound is known for its emollient properties and is commonly used in cosmetic and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyldodecyl 2-hydroxyoctadecanoate typically involves the esterification of 2-octyldodecanol with 2-hydroxyoctadecanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Octyldodecyl 2-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Octyldodecyl 2-hydroxyoctadecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.

    Medicine: Explored for its emollient properties in dermatological formulations.

    Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.

Mechanism of Action

The mechanism of action of 2-Octyldodecyl 2-hydroxyoctadecanoate primarily involves its interaction with the lipid bilayer of cell membranes. The compound integrates into the lipid bilayer, enhancing its fluidity and stability. This property makes it an effective emollient, providing a smooth and soft texture to the skin. Additionally, it may interact with specific lipid receptors and signaling pathways, influencing cellular processes such as lipid metabolism and barrier function.

Comparison with Similar Compounds

Similar Compounds

    2-Octyldodecanol: A fatty alcohol with similar emollient properties.

    2-Hydroxyoctadecanoic acid: A long-chain fatty acid with hydroxyl functionality.

    Octyldodecanol: Another fatty alcohol used in cosmetic formulations.

Uniqueness

2-Octyldodecyl 2-hydroxyoctadecanoate is unique due to its ester structure, which combines the properties of both 2-octyldodecanol and 2-hydroxyoctadecanoic acid. This combination results in enhanced emollient properties and improved stability in formulations compared to its individual components.

Properties

CAS No.

308122-33-0

Molecular Formula

C38H76O3

Molecular Weight

581.0 g/mol

IUPAC Name

2-octyldodecyl 2-hydroxyoctadecanoate

InChI

InChI=1S/C38H76O3/c1-4-7-10-13-16-18-19-20-21-22-23-25-28-31-34-37(39)38(40)41-35-36(32-29-26-15-12-9-6-3)33-30-27-24-17-14-11-8-5-2/h36-37,39H,4-35H2,1-3H3

InChI Key

WRDHXQANVRNOEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O

Origin of Product

United States

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